Graveolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

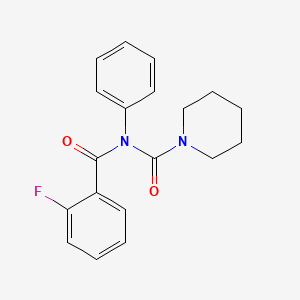

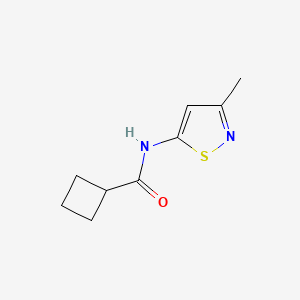

Graveolide is a sesquiterpene lactone . It is a decahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8 and a methylidene group at position 3 . It has been isolated from the aerial parts of Inula hupehensis .

Molecular Structure Analysis

Graveolide has a molecular formula of C15H20O3 . Its average mass is 248.318 Da and its monoisotopic mass is 248.141251 Da . It has 5 defined stereocentres .Scientific Research Applications

Mosquitocidal, Nematicidal, and Antifungal Activities : Graveolide, among other compounds isolated from Apium graveolens seeds, has been found to exhibit mosquitocidal, nematicidal, and antifungal activities. These compounds showed significant mortality rates against nematodes and mosquito larvae, as well as inhibitory effects on the growth of Candida species (Momin & Nair, 2001).

Cytotoxic and Antibacterial Properties : Inula graveolens, containing graveolide, has demonstrated cytotoxic and antibacterial properties. This suggests potential applications in developing treatments against certain types of cancer and bacterial infections (Topçu et al., 1993).

Essential Oil Composition and Antimicrobial Activities : Graveolide was identified in the chemical composition of Ruta graveolens essential oils. These oils exhibited significant antimicrobial activities, indicating potential uses in managing microbial infections (Attia et al., 2018).

Chemotaxonomic Significance : The isolation of graveolide from Cremanthodium brunneo-pilosum and its chemotaxonomic implications were studied. This has relevance for understanding plant relationships and evolutionary biology (He et al., 2015).

Biodegradation Enhancement : In a study investigating the enhancement of polycyclic aromatic hydrocarbons (PAHs) biodegradation, Apium graveolens (which contains graveolide) was found to be effective. This suggests graveolide's potential role in environmental remediation, particularly in PAH-contaminated soils (Yi & Crowley, 2007).

Synthetic Applications : Research has also focused on the stereoselective synthesis of graveolide, indicating its significance in organic chemistry and potential applications in synthesizing complex molecules (Majetich et al., 1993).

Safety and Hazards

properties

IUPAC Name |

(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYPAZZUYXYTC-SCGWIAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)

![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)

![10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2641007.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2641008.png)